Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by the introduction of the chlorophenyl group and the esterification of the carboxylate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-{5-[(3-fluorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate
- Ethyl 1-{5-[(3-bromophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate
These compounds share similar structures but differ in the substituents on the phenyl ring, which can affect their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C22H24ClN5O5 |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
ethyl 1-[5-[(3-chlorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H24ClN5O5/c1-2-33-21(32)12-6-8-28(9-7-12)22-26-18-17(20(31)27-22)15(11-16(29)25-18)19(30)24-14-5-3-4-13(23)10-14/h3-5,10,12,15H,2,6-9,11H2,1H3,(H,24,30)(H2,25,26,27,29,31) |
InChI Key |
ZJTXOBBUYVCCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)Cl)C(=O)N2 |
Origin of Product |
United States |
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